molecular formula C24H31N3O4 B5972050 N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide

Cat. No. B5972050
M. Wt: 425.5 g/mol
InChI Key: ULLIKXGILVOMHZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. By inhibiting DPP-4, the medication increases the levels of incretin hormones in the body, which in turn stimulates insulin secretion and lowers blood glucose levels.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide involves inhibition of the enzyme this compound. This compound is responsible for breaking down incretin hormones, which play a key role in regulating insulin secretion. By inhibiting this compound, the medication increases the levels of incretin hormones in the body, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, this compound has been shown to have other biochemical and physiological effects. For example, research has suggested that this compound inhibitors may have anti-inflammatory and anti-oxidative effects, which could be beneficial in the treatment of various diseases. Additionally, some studies have suggested that this compound inhibitors may have cardioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in the context of type 2 diabetes. This makes it a useful tool for investigating the role of incretin hormones and this compound inhibition in the regulation of glucose metabolism. However, one limitation is that the medication may have off-target effects that could complicate experimental results.

Future Directions

There are many potential future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide and this compound inhibitors more broadly. Some possible areas of investigation include:
1. Exploring the potential cardioprotective effects of this compound inhibitors and their mechanisms of action.
2. Investigating the effects of this compound inhibitors on inflammation and oxidative stress in various disease contexts.
3. Developing new this compound inhibitors with improved pharmacokinetic properties and fewer off-target effects.
4. Investigating the potential use of this compound inhibitors in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studying the long-term safety and efficacy of this compound inhibitors in patients with type 2 diabetes.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide involves a series of chemical reactions. The starting materials are 2,4-dimethoxybenzaldehyde, 3-pyridinecarboxylic acid, and piperidine. These compounds are reacted with various reagents and catalysts to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to effectively lower blood glucose levels and improve glycemic control in patients with the disease. Additionally, research has suggested that this compound inhibitors may have other beneficial effects, such as reducing inflammation and oxidative stress.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-30-21-9-8-20(22(14-21)31-2)16-26-23(28)10-7-18-6-4-12-27(17-18)24(29)13-19-5-3-11-25-15-19/h3,5,8-9,11,14-15,18H,4,6-7,10,12-13,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLIKXGILVOMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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